molecular formula C18H15NO3S B2599790 Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate CAS No. 391229-32-6

Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate

Cat. No.: B2599790
CAS No.: 391229-32-6
M. Wt: 325.38
InChI Key: NZDAYLBMXKESTC-UHFFFAOYSA-N
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Description

Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate is a sulfur-containing heterocyclic compound featuring a 1,3-oxazole core substituted with two phenyl groups at positions 4 and 3. The sulfanyl (-S-) group bridges the oxazole ring to a methyl acetate moiety.

Key properties:

  • Molecular formula: Likely C₁₈H₁₅NO₃S (inferred from analogues in and ).
  • Molecular weight: ~325.4 g/mol (estimated).
  • Functional groups: 1,3-oxazole, sulfanyl thioether, methyl ester.

Properties

IUPAC Name

methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-21-15(20)12-23-18-19-16(13-8-4-2-5-9-13)17(22-18)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDAYLBMXKESTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol derivative, with a carboxylic acid or its derivative under dehydrating conditions.

    Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Sulfanylacetate Moiety: The final step involves the nucleophilic substitution of the oxazole derivative with methyl 2-bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can undergo reduction to form oxazoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The oxazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

    Chemical Reactivity: The sulfanyl group can act as a nucleophile, participating in various substitution reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Sulfur Chemistry

Compound A : N-[4-(Acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide
  • Structure : Shares the 1,3-oxazol-2-ylsulfanyl group but substitutes dimethyl groups on the oxazole and an acetamide tail.
  • Molecular weight : ~355.4 g/mol.
  • Key differences: Dimethyl vs. diphenyl substitution reduces steric bulk and lipophilicity.
Compound B : Ethyl 2-{2-[(4-Fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
  • Structure : Replaces the oxazole with an imidazole ring and introduces a sulfonyl (-SO₂-) group.
  • Molecular weight : 478.54 g/mol.
  • Key differences :
    • Imidazole ring increases basicity and hydrogen-bonding capacity.
    • Sulfonyl group enhances oxidative stability but reduces nucleophilicity compared to sulfanyl.
    • Fluorophenyl substitution introduces electronegativity, altering electronic properties .
Compound C : Metsulfuron Methyl (Methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate)
  • Structure : Triazine core with sulfonyl urea linkage and methyl ester.
  • Molecular weight : 381.4 g/mol.
  • Key differences :
    • Triazine ring provides a planar, electron-deficient system for herbicidal activity.
    • Sulfonyl urea group targets acetolactate synthase (ALS) in plants, a mechanism distinct from oxazole derivatives.
  • Applications : Widely used as a sulfonylurea herbicide .

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C
Core heterocycle 1,3-Oxazole 1,3-Oxazole 1H-Imidazole 1,3,5-Triazine
Sulfur group Sulfanyl (-S-) Sulfanyl (-S-) Sulfonyl (-SO₂-) Sulfonyl (-SO₂-)
Substituents 4,5-Diphenyl 4,5-Dimethyl 4-Fluorophenyl, 4,5-diphenyl 4-Methoxy, 6-methyl
Functional tail Methyl ester Acetamide Ethyl ester Methyl ester
Molecular weight ~325.4 g/mol ~355.4 g/mol 478.54 g/mol 381.4 g/mol
Potential applications Bioactive leads (inferred) Drug discovery Not reported Herbicide

Key Research Findings

  • Bioactivity : The diphenyl substitution in the target compound likely enhances lipophilicity, improving membrane permeability compared to Compound A’s dimethyl group. This trait is critical for central nervous system (CNS) drug candidates but may reduce aqueous solubility .
  • Reactivity : The sulfanyl group in the target compound offers nucleophilic reactivity, enabling thiol-disulfide exchange or metal chelation, unlike the sulfonyl groups in Compounds B and C, which are more inert .
  • Agricultural relevance : While Compound C’s triazine-sulfonylurea structure is optimized for herbicidal activity, the target compound’s oxazole-sulfanyl motif may target different biological pathways, such as enzyme inhibition via thioether interactions .

Biological Activity

Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₈H₁₅N₁O₃S
Molecular Weight 293.317 g/mol
CAS Number 123705-52-2
LogP 3.724
PSA 52.33 Ų

These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the oxazole ring through cyclization reactions, followed by the introduction of the sulfanyl group and subsequent esterification to yield the final product .

Antimicrobial Properties

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values for these compounds can vary widely depending on their structure and substituents.

Compound TypeMIC (µM) against S. aureusMIC (µM) against E. coli
Oxazole derivatives20–4040–70

These results indicate that structural modifications can enhance or diminish antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using various cancer cell lines have demonstrated that certain derivatives can induce apoptosis in a dose-dependent manner. For example, one study reported that specific oxazole derivatives reduced cell viability in HepG2 liver cancer cells with IC50 values ranging from 30 to 50 µM .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and potential interference with nucleic acid synthesis in cancer cells. This dual action makes it a candidate for further development as an antimicrobial and anticancer agent.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that methyl 2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl acetate exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than traditional antibiotics .
  • Cancer Cell Inhibition : In another investigation focusing on its anticancer properties, methyl 2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl acetate was shown to inhibit proliferation in several cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation .

Q & A

Q. Q1: What are the common synthetic routes for Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of thioacetate derivatives with pre-formed oxazole precursors. A key route involves reacting 4,5-diphenyl-1,3-oxazole-2-thiol with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are characterized using 1H^1H/13C^{13}C NMR to confirm regioselectivity and FT-IR to verify thioester bond formation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. Q2: What spectroscopic techniques are essential for confirming the structure of this compound?

Standard methods include:

  • NMR : 1H^1H NMR (δ 7.2–7.8 ppm for aromatic protons; δ 3.7 ppm for methoxy group) and 13C^{13}C NMR (δ 167–170 ppm for carbonyl groups).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ at m/z 294.12).
  • X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and stereochemistry .

Advanced Synthesis and Optimization

Q. Q3: How can reaction yields be improved during the synthesis of this compound?

Optimization strategies include:

  • Catalyst Screening : Using phase-transfer catalysts like tetrabutylammonium bromide to enhance thiol-alkylation efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C improve reaction kinetics.
  • Workup Protocols : Silica gel chromatography with ethyl acetate/hexane (3:7) gradients minimizes byproduct contamination. Yield improvements from 45% to ~70% have been reported .

Q. Q4: How do substituents on the oxazole ring influence synthetic challenges?

Bulky diphenyl groups at the 4,5-positions hinder crystallization, requiring slow evaporation from dichloromethane/hexane mixtures. Electron-withdrawing groups on the oxazole may necessitate harsher conditions (e.g., elevated temperatures) for thioesterification, monitored via TLC .

Crystallographic and Structural Analysis

Q. Q5: What crystallographic methods resolve disorder in the diphenyl groups of this compound?

SHELXL’s PART and SIMU instructions are used to model anisotropic displacement parameters for overlapping phenyl rings. High-resolution data (≤ 0.8 Å) and twin refinement (via SHELXD) address pseudosymmetry issues common in bulky aromatic systems .

Q. Q6: How can conflicting data between X-ray and NMR results be resolved?

Discrepancies may arise from dynamic processes (e.g., ring puckering in solution). Cross-validate with:

  • VT-NMR : To detect conformational changes at low temperatures.
  • DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond lengths/angles .

Stability and Reactivity

Q. Q7: What conditions destabilize this compound?

The compound is sensitive to:

  • Hydrolysis : Rapid degradation in aqueous acidic/basic conditions (monitored via HPLC-MS).
  • Light : UV exposure induces radical-mediated decomposition; store in amber vials under inert gas.
    Stability studies recommend −20°C storage with desiccants .

Q. Q8: How is the reactivity of the thioester group exploited in further functionalization?

The thioester undergoes nucleophilic acyl substitution with amines or alcohols to generate amides or esters. Kinetic studies (using 19F^{19}F NMR with fluorinated nucleophiles) reveal rate constants of ~10⁻³ M⁻¹s⁻¹ in DMSO .

Biological and Medicinal Chemistry Applications

Q. Q9: What assays are used to evaluate this compound’s bioactivity?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.
  • Cellular Uptake : LC-MS quantification in cell lysates after 24-h exposure.
    Contradictory activity data may stem from impurity interference; repurify via preparative HPLC .

Q. Q10: How can computational modeling guide derivative design?

  • Docking Studies : AutoDock Vina predicts binding to oxazole-recognizing targets (e.g., HIF-1α).
  • QSAR Models : Correlate logP (experimental ~3.7) with membrane permeability for lead optimization .

Data Contradiction and Reproducibility

Q. Q11: How should researchers address inconsistent bioactivity across studies?

  • Purity Reassessment : Use LC-MS to rule out degradation products.
  • Assay Conditions : Standardize buffer pH and temperature; validate with positive controls.
  • Metadata Reporting : Document synthetic batches and storage history to identify confounding variables .

Q. Q12: Why might crystallographic data conflict with DFT-optimized structures?

Crystal packing forces can distort bond angles vs. gas-phase DFT models. Compare with solid-state NMR or refine DFT using periodic boundary conditions (VASP) .

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